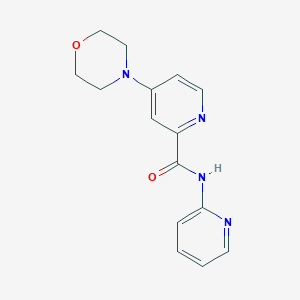
4-(Morpholin-4-yl)-n-(pyridin-2-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholin-4-yl)-n-(pyridin-2-yl)pyridine-2-carboxamide is a synthetic organic compound that features a morpholine ring, a pyridine ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-n-(pyridin-2-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Morpholine Group: This step often involves nucleophilic substitution reactions where a morpholine ring is introduced to the pyridine ring.
Formation of the Carboxamide Group: This can be done through amide bond formation reactions, often using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions could potentially modify the pyridine rings.
Substitution: Various substitution reactions can occur, especially on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced pyridine derivatives.
Scientific Research Applications
4-(Morpholin-4-yl)-n-(pyridin-2-yl)pyridine-2-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholin-4-yl)pyridine
- 2-(Pyridin-2-yl)pyridine
- N-(Pyridin-2-yl)pyridine-2-carboxamide
Uniqueness
4-(Morpholin-4-yl)-n-(pyridin-2-yl)pyridine-2-carboxamide is unique due to the combination of its morpholine and pyridine rings, along with the carboxamide group. This unique structure may confer specific biological activities or chemical reactivity not seen in similar compounds.
Properties
CAS No. |
82776-68-9 |
|---|---|
Molecular Formula |
C15H16N4O2 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-morpholin-4-yl-N-pyridin-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C15H16N4O2/c20-15(18-14-3-1-2-5-17-14)13-11-12(4-6-16-13)19-7-9-21-10-8-19/h1-6,11H,7-10H2,(H,17,18,20) |
InChI Key |
AYZVDKWIAACBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC=C2)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















